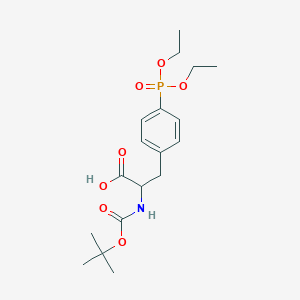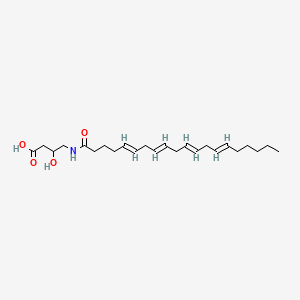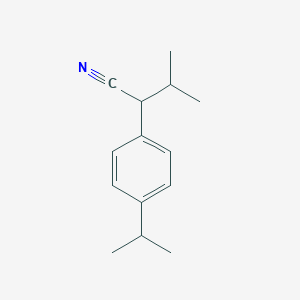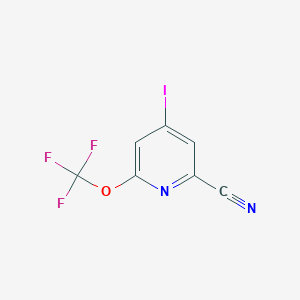
Boc-Ppa(Et)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ppa(Et)-OH, also known as (S)-2-benzyl-3-(tert-butoxycarbonylamino)propanoic acid, is a compound commonly used in organic synthesis and peptide chemistry. It is a derivative of propanoic acid with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is valuable in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ppa(Et)-OH typically involves the protection of the amino group of (S)-2-benzyl-3-amino-propanoic acid with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA). The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Boc-Ppa(Et)-OH undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Formation of (S)-2-benzyl-3-carboxy-propanoic acid.
Reduction: Formation of (S)-2-benzyl-3-hydroxy-propanoic acid.
Substitution: Formation of (S)-2-benzyl-3-amino-propanoic acid.
Scientific Research Applications
Boc-Ppa(Et)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Boc-Ppa(Et)-OH involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The molecular targets and pathways involved include the activation of carboxyl groups and the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Boc-Gly-OH: (tert-Butoxycarbonyl)glycine
Boc-Ala-OH: (tert-Butoxycarbonyl)alanine
Boc-Val-OH: (tert-Butoxycarbonyl)valine
Uniqueness
Boc-Ppa(Et)-OH is unique due to its benzyl group, which provides additional stability and reactivity compared to other Boc-protected amino acids. This makes it particularly useful in the synthesis of complex peptides and organic molecules.
Properties
Molecular Formula |
C18H28NO7P |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-(4-diethoxyphosphorylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H28NO7P/c1-6-24-27(23,25-7-2)14-10-8-13(9-11-14)12-15(16(20)21)19-17(22)26-18(3,4)5/h8-11,15H,6-7,12H2,1-5H3,(H,19,22)(H,20,21) |
InChI Key |
YIIIAFPKBOKZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-[2-(3-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14805647.png)
![methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B14805649.png)
![4-[(2,4-dinitrophenyl)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide](/img/structure/B14805650.png)
![N-[4-(benzylsulfamoyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B14805656.png)

![(3aR,4R,5R,6aS)-4-(3,3-difluoro-4-phenoxybut-1-enyl)-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B14805665.png)
![6-iodo-9H-pyrido[2,3-b]indole](/img/structure/B14805672.png)

![2-(2-methoxyphenoxy)-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14805689.png)
![2-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-N-phenylbenzamide](/img/structure/B14805696.png)
![3-chloro-2-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14805705.png)

